molecular formula C10H13N5O2 B14928316 6-amino-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrimidine-2,4(1H,3H)-dione

6-amino-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrimidine-2,4(1H,3H)-dione

Katalognummer: B14928316
Molekulargewicht: 235.24 g/mol
InChI-Schlüssel: BKFJSCIVADKHLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2,4(1H,3H)-pyrimidinedione is a heterocyclic compound that features a pyrazole and pyrimidinedione moiety. This compound is of interest due to its potential pharmacological properties and its role as an intermediate in various chemical syntheses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2,4(1H,3H)-pyrimidinedione typically involves the condensation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with urea under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with heating to reflux temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

6-Amino-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2,4(1H,3H)-pyrimidinedione has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-amino-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Amino-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2,4(1H,3H)-pyrimidinedione is unique due to its combination of a pyrazole and pyrimidinedione moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C10H13N5O2

Molekulargewicht

235.24 g/mol

IUPAC-Name

6-amino-1-[(1,3-dimethylpyrazol-4-yl)methyl]pyrimidine-2,4-dione

InChI

InChI=1S/C10H13N5O2/c1-6-7(4-14(2)13-6)5-15-8(11)3-9(16)12-10(15)17/h3-4H,5,11H2,1-2H3,(H,12,16,17)

InChI-Schlüssel

BKFJSCIVADKHLZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C=C1CN2C(=CC(=O)NC2=O)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.